molecular formula C12H17NO B1372693 3-(Cyclopentyloxy)-4-methylaniline CAS No. 1154943-24-4

3-(Cyclopentyloxy)-4-methylaniline

Cat. No.: B1372693
CAS No.: 1154943-24-4
M. Wt: 191.27 g/mol
InChI Key: PAOJWYYJZXLMST-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-methylaniline is an organic compound characterized by the presence of a cyclopentyloxy group attached to the benzene ring at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-methylaniline typically involves the reaction of 3-hydroxy-4-methylaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopentyloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(Cyclopentyloxy)-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways and processes are also being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentyloxy)-4-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(Cyclopentyloxy)-4-methylaniline is an organic compound characterized by its unique structural features, including a cyclopentyloxy group and a methyl group on the aniline backbone. Its chemical formula is C12H17NO, and it has garnered interest in various fields due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 3-hydroxy-4-methylaniline with cyclopentyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method yields the desired compound efficiently, making it suitable for both laboratory and industrial applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Key areas of investigation include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding : Studies suggest that it interacts with specific receptors, potentially influencing various cellular processes.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, leading to therapeutic effects. For instance, it may prevent substrate binding at enzyme active sites, thereby blocking catalytic activity.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives similar to this compound against various bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an antibacterial agent .
  • Cancer Research : In cell line studies, compounds related to this compound were tested for cytotoxic effects against cancer cells. These studies revealed that certain derivatives could effectively inhibit cell proliferation without significant toxicity to normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyloxy + Methyl groupEnzyme inhibition, receptor binding
3-(Cyclopentyloxy)-4-methoxybenzaldehydeCyclopentyloxy + Methoxy groupModerate antibacterial properties
3-(Cyclopentyloxy)-4-aminophenolCyclopentyloxy + Amino groupAntioxidant activity

This comparison highlights the unique biological profile of this compound, emphasizing its potential therapeutic applications.

Properties

IUPAC Name

3-cyclopentyloxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOJWYYJZXLMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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